Lexipafant Exhibits Sub-Nanomolar Affinity for the PAF Receptor, Surpassing Many PAF Antagonists
Lexipafant demonstrates a binding affinity (Ki) of 0.40 nM for the PAF receptor in rabbit platelet membranes [1]. This affinity is over 1000-fold higher than that of the dual PAF/H1 antagonist Rupatadine, which has a reported Ki of 550 nM for the PAF receptor [2]. It is also substantially more potent than the PAF antagonist Apafant (WEB 2086), which exhibits a Ki of 9.9 nM .
| Evidence Dimension | PAF Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.40 nM |
| Comparator Or Baseline | Rupatadine: 550 nM; Apafant (WEB 2086): 9.9 nM |
| Quantified Difference | Lexipafant affinity is 1,375-fold higher than Rupatadine and 25-fold higher than Apafant. |
| Conditions | In vitro radioligand binding assay using rabbit platelet membranes [1] and human PAF receptors . |
Why This Matters
This sub-nanomolar potency defines Lexipafant as a high-precision tool for studying PAF-mediated pathways, allowing for complete receptor blockade at lower concentrations and minimizing potential off-target effects associated with less potent or dual-acting comparators.
- [1] BindingDB. BDBM50048485: Lexipafant (BB-882). Ki: 0.40 nM for PAF receptor in rabbit platelet membranes. View Source
- [2] Merlos M, et al. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF). J Pharmacol Exp Ther. 1997;280(1):114-121. View Source
